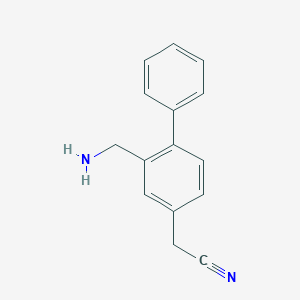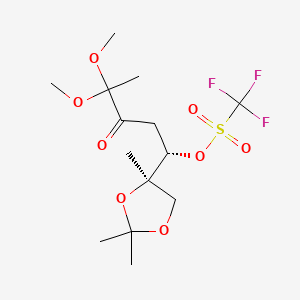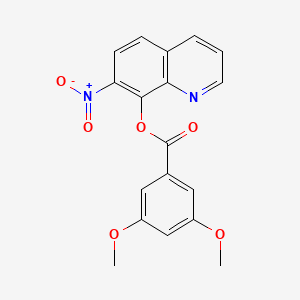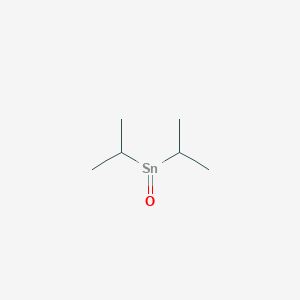
Diisopropyltin oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyltin oxide is an organotin compound with the molecular formula C6H14OSn. It is a colorless, crystalline solid that is used in various industrial and research applications. Organotin compounds, including this compound, are known for their versatility and are used in a wide range of chemical processes.
Vorbereitungsmethoden
Diisopropyltin oxide can be synthesized through several methods. One common synthetic route involves the reaction of diisopropyltin dichloride with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of more advanced techniques to optimize yield and purity.
Analyse Chemischer Reaktionen
Diisopropyltin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diisopropyltin hydroxide.
Wissenschaftliche Forschungsanwendungen
Diisopropyltin oxide has several scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its potential effects on cellular processes. In medicine, research has explored its potential use in drug development. Industrially, this compound is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of diisopropyltin oxide involves its interaction with various molecular targets and pathways. It can act as a catalyst in chemical reactions by facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with cellular components, affecting processes such as enzyme activity and gene expression.
Vergleich Mit ähnlichen Verbindungen
Diisopropyltin oxide can be compared with other organotin compounds such as diisopropyltin dichloride and diisopropyltin hydroxide. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique in its specific applications and properties. For example, diisopropyltin dichloride is more commonly used as a precursor in the synthesis of other organotin compounds, while diisopropyltin hydroxide is often used in different types of catalytic reactions.
References
Eigenschaften
CAS-Nummer |
23668-76-0 |
|---|---|
Molekularformel |
C6H14OSn |
Molekulargewicht |
220.88 g/mol |
IUPAC-Name |
oxo-di(propan-2-yl)tin |
InChI |
InChI=1S/2C3H7.O.Sn/c2*1-3-2;;/h2*3H,1-2H3;; |
InChI-Schlüssel |
MUHCAXWYKVQBJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Sn](=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



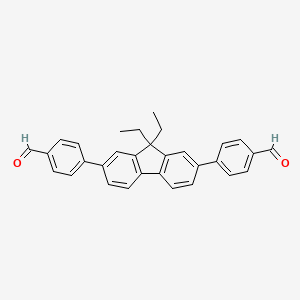
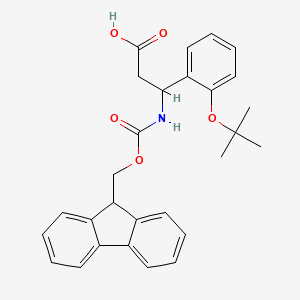

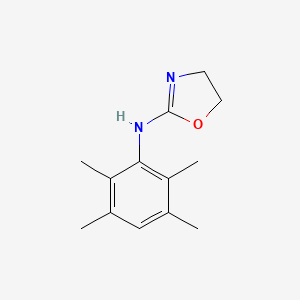
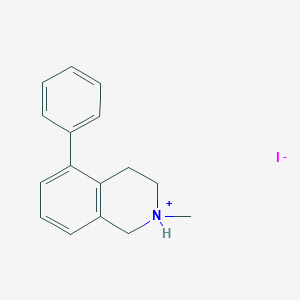

![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
